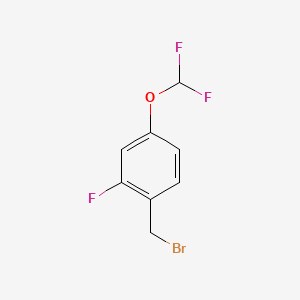

1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-4-5-1-2-6(3-7(5)10)13-8(11)12/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIXDPWAAZBQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701223664 | |

| Record name | 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-33-7 | |

| Record name | 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene CAS 1017779-33-7

An In-Depth Technical Guide to 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene (CAS 1017779-33-7): A Key Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design.[1][2] These elements are prized for their ability to profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[3] Within this context, this compound emerges as a highly valuable and versatile building block. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this reagent, exploring its synthesis, reactivity, applications, and safe handling from the perspective of a senior application scientist.

The molecule's utility is derived from the unique interplay of its three key functional groups:

-

The Bromomethyl Group (-CH₂Br): A reactive benzylic bromide that serves as a potent electrophile, enabling the covalent attachment of this scaffold to a wide range of nucleophiles.

-

The Difluoromethoxy Group (-OCHF₂): A bioisostere of hydroxyl or methoxy groups that acts as a strong lipophilic hydrogen bond donor, enhancing membrane permeability and metabolic stability while resisting oxidative degradation.[3][4]

-

The Fluoro Group (-F): A small, highly electronegative atom that influences the electronic environment of the aromatic ring, potentially improving binding interactions and blocking metabolic attack at that position.[5]

This combination makes this compound a powerful tool for introducing a metabolically robust, electronically tuned benzyl moiety into potential therapeutic agents.

Part 1: Physicochemical and Structural Profile

A clear understanding of a reagent's fundamental properties is critical for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1017779-33-7 | [6] |

| Molecular Formula | C₈H₆BrF₃O | [6][7] |

| Molecular Weight | 255.03 g/mol | [6][7] |

| Synonyms | 4-(Difluoromethoxy)-2-fluorobenzyl bromide | [7] |

| MDL Number | MFCD09832360 | [6] |

| Purity/Specification | ≥97% (Typical) | [8] |

| Storage Conditions | Inert atmosphere, 2-8°C; requires cold-chain transport | [6] |

While detailed, publicly available spectra for this specific molecule are limited, analysis of its structure allows for the prediction of key spectroscopic signatures. A ¹H NMR spectrum would characteristically show a singlet for the benzylic protons (-CH₂Br) in the 4.5-4.8 ppm region. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine coupling. The ¹⁹F NMR would exhibit two distinct signals: one for the aromatic fluorine and another for the difluoromethoxy group, the latter appearing as a triplet due to coupling with the methoxy proton. Mass spectrometry would show a characteristic isotopic pattern for the bromine atom.

Part 2: Synthesis and Mechanistic Considerations

The most logical and industrially scalable synthesis of this compound involves the selective bromination of the corresponding toluene precursor, 1-(difluoromethoxy)-3-fluoro-4-methylbenzene.

Causality of Method Selection

The method of choice is a free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.[9] This approach is favored for its high selectivity. The reaction proceeds via a free-radical chain mechanism that preferentially targets the benzylic C-H bonds, which are significantly weaker than the sp² C-H bonds of the aromatic ring. This selectivity ensures that bromination occurs exclusively on the methyl group, preserving the integrity of the aromatic core. Alternative methods, such as using elemental bromine with UV light, are less controlled and can lead to over-bromination or undesired aromatic substitution.

Caption: Synthetic pathway for the target compound via radical bromination.

Experimental Protocol: Benzylic Bromination

This protocol is a representative, self-validating system based on established chemical principles. Researchers should perform their own risk assessment and optimization.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-(difluoromethoxy)-3-fluoro-4-methylbenzene (1.0 eq).

-

Reagent Addition: Add anhydrous carbon tetrachloride (CCl₄) or a suitable alternative solvent to dissolve the starting material. Add N-bromosuccinimide (NBS, 1.05 eq) followed by a catalytic amount of AIBN (0.02 eq).

-

Reaction: Place the flask in an oil bath and heat to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual indicator is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Part 3: Reactivity and Synthetic Utility

The primary utility of this compound lies in the high reactivity of its benzylic bromide moiety, which makes it an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide variety of nucleophiles to introduce the 4-(difluoromethoxy)-2-fluorobenzyl group.

Electronic Effects on Reactivity

-

Benzylic Position: The bromomethyl group is the primary site of reactivity. It is an excellent leaving group, and the adjacent benzene ring stabilizes the transition state of Sₙ2 reactions.

-

Aromatic Ring: The fluorine and difluoromethoxy groups are both electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).[10][11] While the fluorine atom is an ortho-, para-director for EAS, the high reactivity of the benzylic position means that Sₙ2-type reactions are the dominant and most synthetically useful transformations for this molecule.

Caption: General workflow for using the title compound as an alkylating agent.

Experimental Protocol: N-Alkylation of an Amine

This protocol illustrates a typical application and must be adapted for specific substrates.

-

Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.2 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: While stirring at room temperature, add a solution of this compound (1.1 eq) in the same solvent dropwise.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting amine is consumed, as monitored by TLC.

-

Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain the desired N-benzylated product.

Part 4: Safety, Handling, and Storage

As with all benzyl bromides, this compound should be handled with care due to its presumed corrosive and lachrymatory properties.[12] The toxicological properties have not been fully investigated, so it should be treated as a hazardous substance.[12]

| Hazard Information | Precautionary Measures |

| GHS Hazard Statements (Inferred) | H314: Causes severe skin burns and eye damage.[13][14] H335: May cause respiratory irritation.[13] |

| Signal Word | Danger |

| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, nitrile gloves, lab coat. Work should be performed in a certified chemical fume hood. |

| Handling | Avoid breathing mist/vapors.[12] Do not get in eyes, on skin, or on clothing. Use only non-sparking tools.[15] |

| Storage | Store locked up in a tightly closed container under an inert atmosphere (e.g., nitrogen).[6][16] Keep in a dry, cool, and well-ventilated place away from heat and ignition sources.[12][15] |

| Incompatibilities | Strong bases, strong oxidizing agents, alcohols, amines, and metals.[12] |

Conclusion

This compound is a specialized chemical intermediate of significant value to the drug discovery and development community. Its structure is intelligently designed to allow for the straightforward installation of a 4-(difluoromethoxy)-2-fluorobenzyl moiety—a scaffold associated with enhanced metabolic stability and favorable physicochemical properties. A thorough understanding of its synthesis via selective radical bromination, its reactivity as a potent Sₙ2 electrophile, and its stringent handling requirements enables researchers to effectively and safely leverage this powerful building block in the creation of novel and complex molecular architectures.

References

- Exploring 1-Bromo-4-(difluoromethoxy)

- 4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene - Benchchem. (n.d.). BenchChem.

- Potential Applications of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.). BenchChem.

- Supporting Information - The Royal Society of Chemistry. (2018). The Royal Society of Chemistry.

- 1242258-38-3 | 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene | ChemScene. (n.d.). ChemScene.

- Safety Data Sheet - 4-Fluorobenzyl bromide. (2025). Thermo Fisher Scientific.

- 1017779-33-7 | this compound - BLDpharm. (n.d.). BLDpharm.

- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene 97 749932-17-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 1-BROMO-4-FLUOROBENZENE - Sdfine. (n.d.). S D Fine-Chem Limited.

- 1-(Bromomethyl)-2,4-difluorobenzene | C7H5BrF2 | CID 90297 - PubChem. (n.d.).

- Safety Data Sheet - 1-Bromo-4-fluorobenzene. (2025). Sigma-Aldrich.

- Safety Data Sheet - 4-Bromo-1-(bromomethyl)-2-fluorobenzene. (2025). Fisher Scientific.

- Safety Data Sheet - 4-(Difluoromethoxy)bromobenzene. (2025). Thermo Fisher Scientific.

- An In-depth Technical Guide to 4-(Difluoromethoxy)

- Electronic Supporting Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (2015). The Royal Society of Chemistry.

- 4-(Difluoromethoxy)benzyl Bromide, Min. 98.0 (GC), 5 g || 11 - sciedco. (n.d.). Sciedco.

- 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Wiley-VCH.

- 1-Bromo-2,4-difluorobenzene(348-57-2) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.

- 1-Bromo-2,5-difluorobenzene(399-94-0) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.

- 4-(Bromomethyl)-1,2-difluorobenzene | C7H5BrF2 | CID 581436 - PubChem. (n.d.).

- 4-Fluorobenzyl bromide 97 459-46-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Cas No.168971-68-4 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. (n.d.). Autech Industry Co.,Limited.

- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).

- 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem. (n.d.).

- Fluorine in Medicinal Chemistry - Semantic Scholar. (n.d.). Semantic Scholar.

- 1-Bromo-4-[difluoro(methoxy)methyl]benzene|C8H7BrF2O - Benchchem. (n.d.). BenchChem.

- 1261840-23-6 | 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene | ChemScene. (n.d.). ChemScene.

- 2-(DIFLUOROMETHOXY)-4-FLUOROBENZYL BROMIDE | 1017779-42-8 - ChemicalBook. (n.d.). ChemicalBook.

- Rate of EAS in chlorobenzene and fluorobenzene - Chemistry Stack Exchange. (2016). Stack Exchange Inc.

- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF - ResearchGate. (2025).

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.). ChemRxiv.

- CAS No : 106927-48-4 | Product Name : p-Nitrophenyl β-D-Cellotrioside | Pharmaffiliates. (n.d.).

- 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene | 1242258-38-3 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022). OrganicChemistryTutor.com.

- 1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene 100mg - Dana Bioscience. (n.d.). Dana Bioscience.

- 1017779-42-8|1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene - BLDpharm. (n.d.). BLDpharm.

- Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording] - YouTube. (2025). Leah4sci.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. innospk.com [innospk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1017779-33-7|this compound|BLD Pharm [bldpharm.com]

- 7. 2-(DIFLUOROMETHOXY)-4-FLUOROBENZYL BROMIDE | 1017779-42-8 [amp.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. m.youtube.com [m.youtube.com]

- 12. fishersci.com [fishersci.com]

- 13. 1-(Bromomethyl)-2,4-difluorobenzene | C7H5BrF2 | CID 90297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-(Bromomethyl)-1,2-difluorobenzene | C7H5BrF2 | CID 581436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

Physicochemical properties of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene

An In-depth Technical Guide to 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and applications, grounding all claims in authoritative references.

Introduction and Strategic Importance

This compound (CAS No. 1017779-33-7) is a polysubstituted benzene derivative that has garnered significant interest as a versatile building block.[1] Its structure is strategically functionalized with three key moieties, each conferring distinct and valuable properties:

-

Bromomethyl Group (-CH₂Br): A highly reactive electrophilic site, ideal for introducing the fluorinated phenyl scaffold into larger molecules via nucleophilic substitution reactions. Benzyl bromides are classic and effective alkylating agents in organic synthesis.[2][3]

-

Difluoromethoxy Group (-OCHF₂): A critical functional group in modern drug design. It serves as a bioisostere for hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups, often enhancing metabolic stability by blocking common metabolic pathways like O-demethylation.[4][5] Its unique hydrogen bond donating capability and moderate lipophilicity provide a powerful tool for fine-tuning a drug candidate's pharmacokinetic and pharmacodynamic profile.[4][5]

-

Aromatic Fluorine (-F): The incorporation of a fluorine atom onto the aromatic ring is a well-established strategy in medicinal chemistry to improve metabolic stability, enhance binding affinity to biological targets, and modulate the acidity/basicity of nearby functional groups.[6][7]

The combination of these features makes this compound a high-value intermediate for accessing novel fluorinated molecules with potential therapeutic applications, particularly in areas like kinase inhibitor development.[5][6]

Caption: Chemical Structure of this compound.

Physicochemical and Computational Properties

A summary of the key physicochemical and computed properties is presented below. These data are essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 1017779-33-7 | [1] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| Purity/Specification | ≥97% or ≥98% typical | [8][9] |

| Appearance | Colorless to yellow liquid | [10] |

| SMILES | FC1=CC(OC(F)F)=CC=C1CBr | [1] |

| LogP | 3.322 | [9] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [9] |

| Hydrogen Bond Acceptors | 1 | [9] |

| Hydrogen Bond Donors | 0 | [8] |

| Rotatable Bonds | 2 | [8] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Spectroscopic Data Analysis

-

¹H NMR: The proton NMR spectrum is expected to show three distinct regions.

-

-CH₂Br Protons: A singlet is expected around δ 4.5-4.8 ppm. This region is characteristic of benzylic protons adjacent to a bromine atom.

-

Aromatic Protons: Three protons on the aromatic ring will appear as complex multiplets between δ 6.8 and 7.5 ppm, with their chemical shifts and coupling patterns influenced by the three different substituents.

-

-OCHF₂ Proton: A triplet is expected around δ 6.5-7.5 ppm, with a characteristic large coupling constant (J ≈ 70-75 Hz) due to splitting by the two adjacent fluorine atoms.[11]

-

-

¹⁹F NMR: The fluorine NMR spectrum should display two signals corresponding to the two different fluorine environments.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will be characterized by a prominent molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern for bromine, showing two peaks of nearly equal intensity at m/z 254 and 256 (for ⁷⁹Br and ⁸¹Br isotopes).[13][14][15] The primary fragmentation pathway would involve the loss of the bromine atom (-79/81) to form a stable benzylic carbocation at m/z 175.

Synthesis and Reactivity

Proposed Synthesis

The most direct and common method for synthesizing benzyl bromides is through the radical bromination of the corresponding toluene precursor. This pathway offers high functional group tolerance and is widely used in industrial and laboratory settings.[2]

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Radical Bromination

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material, 1-(difluoromethoxy)-3-fluoro-4-methylbenzene (1.0 eq), and an inert solvent such as carbon tetrachloride (CCl₄).

-

Causality: An inert solvent is crucial to prevent side reactions. CCl₄ is a classic choice for radical brominations.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Causality: NBS serves as the bromine source for benzylic bromination, minimizing the formation of aromatic bromination byproducts. The radical initiator is required to start the chain reaction.

-

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp or heat lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress by TLC or GC-MS.

-

Causality: Heat and/or light provides the energy to homolytically cleave the initiator, starting the radical chain process.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.

-

Causality: The filtration removes the solid byproduct. The washes remove water-soluble impurities and unreacted reagents.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield the final product.[16]

-

Causality: Column chromatography is a standard method for purifying organic compounds of moderate polarity.

-

Reactivity Profile

The primary site of reactivity is the electrophilic carbon of the bromomethyl group. It readily participates in nucleophilic substitution reactions, typically via an Sₙ2 mechanism, with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). The stability of the resulting benzyl system also allows for Sₙ1 pathways under certain conditions.[3] This reactivity makes it an excellent reagent for attaching the difluoromethoxy-fluorophenyl moiety to other molecules.

Caption: Generalized Sₙ2 reaction pathway.

Applications in Drug Discovery

The strategic value of this compound lies in its ability to introduce the -OCHF₂ and -F groups, which are known to confer desirable pharmaceutical properties.

-

Metabolic Stability: The difluoromethoxy group is resistant to oxidative metabolism, particularly O-demethylation, which is a common metabolic fate for simple methoxy groups. This can significantly increase a drug's half-life and bioavailability.[5] The aromatic fluorine atom can also block sites of potential aromatic hydroxylation.[7]

-

Lipophilicity and Permeability: The -OCHF₂ group provides a moderate increase in lipophilicity, which can be fine-tuned to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) properties. This modulation is crucial for achieving desired cell permeability and reaching the target site.[4][5]

-

Target Engagement: The difluoromethoxy group's ability to act as a hydrogen bond donor allows it to form key interactions with protein targets, potentially increasing binding affinity and selectivity. This makes it a valuable bioisosteric replacement for hydroxyl or amide groups.[4] These properties are highly sought after in the design of inhibitors for various enzyme classes, including protein tyrosine phosphatases (PTPs) and kinases involved in signaling pathways like JAK-STAT.[5][6]

Safety, Handling, and Storage

As a reactive benzyl bromide, this compound is a lachrymator and requires careful handling to avoid exposure. The following information is compiled from safety data sheets (SDS).[10][17][18]

| Category | Recommendation | Source(s) |

| Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [10][18] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or face shield, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [10][17][18] |

| First Aid (Eyes) | Immediately hold eyelids apart and flush continuously with running water for at least 15 minutes. Seek immediate medical attention. | [10] |

| First Aid (Skin) | Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation persists. | [10] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. | [17] |

| Handling | Avoid breathing vapors or mist. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge. | [17][19] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store under an inert atmosphere at 2-8°C is recommended for long-term stability. | [1][10][19] |

References

- Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE.

- BenchChem. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications.

- The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from The Royal Society of Chemistry website.

- BenchChem. (2025). Potential Applications of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Medicinal Chemistry: A Technical Guide.

- ChemScene. (n.d.). 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene.

- BLDpharm. (n.d.). This compound.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- CymitQuimica. (2024). Safety Data Sheet.

- CDH Fine Chemical. (n.d.). 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- PubChem. (n.d.). 1-(Bromomethyl)-2,4-difluorobenzene.

- National Institutes of Health. (n.d.). From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition.

- The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from The Royal Society of Chemistry website.

- NIST. (n.d.). Fluorobenzene, meta-(dibromomethyl)-.

- ChemicalBook. (n.d.). 1-Bromo-2,4-difluorobenzene(348-57-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-Bromo-2,5-difluorobenzene(399-94-0) 1H NMR spectrum.

- SpectraBase. (n.d.). 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts.

- ChemScene. (n.d.). 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene.

- PubChem. (n.d.). 1-Bromo-2-fluorobenzene.

- Google Patents. (n.d.). CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene.

- The Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from The Royal Society of Chemistry website.

- PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- NIST. (n.d.). Benzene, 1-(bromomethyl)-4-methyl-.

- NIST. (n.d.). Benzene, 1-(bromomethyl)-4-fluoro-.

- Chemistry World. (2020). Taking benzyl fluorides beyond game changing reports.

- BenchChem. (2025). A Comparative Guide to Leaving Groups in Benzylic Bromides for Derivatization.

- PubChem. (n.d.). 1-Bromo-4-fluorobenzene.

- National Institutes of Health. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

- Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.

- PubMed Central. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.

Sources

- 1. 1017779-33-7|this compound|BLD Pharm [bldpharm.com]

- 2. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. chemscene.com [chemscene.com]

- 9. chemscene.com [chemscene.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. Fluorobenzene, meta-(dibromomethyl)- [webbook.nist.gov]

- 14. Benzene, 1-(bromomethyl)-4-methyl- [webbook.nist.gov]

- 15. Benzene, 1-(bromomethyl)-4-fluoro- [webbook.nist.gov]

- 16. rsc.org [rsc.org]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene spectral data (NMR, MS, IR)

An In-depth Technical Guide to the Spectroscopic and Structural Elucidation of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document offers a predictive but deeply analytical interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The methodologies, data interpretation, and structural assignments are grounded in established spectroscopic principles and comparative analysis with structurally related molecules. This guide serves as a foundational reference for the characterization, quality control, and reaction monitoring of this compound.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of functional groups that impart specific reactivity and spectroscopic characteristics. The electron-withdrawing nature of the fluorine and difluoromethoxy substituents, combined with the reactive benzylic bromide, makes it a valuable synthetic intermediate.

Chemical Structure and Numbering

The structure and IUPAC numbering scheme used for spectral assignments throughout this guide are presented below.

Figure 1: Molecular structure of this compound.

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃O | - |

| Molecular Weight | 259.03 g/mol | - |

| TPSA | 9.23 Ų | [1][2] |

| LogP | 3.322 | [1] |

| Hydrogen Bond Acceptors | 1 | [1][2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing unambiguous information about the proton, carbon, and fluorine environments.

Experimental Protocol: NMR Spectroscopy

The following is a generalized protocol for acquiring high-resolution NMR spectra suitable for structural confirmation.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the benzylic, difluoromethoxy, and aromatic protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H₇ (-CH₂Br) | ~ 4.55 | s (singlet) | - | Benzylic protons adjacent to an electronegative bromine atom. No adjacent protons to couple with. |

| H₈ (-OCHF₂) | ~ 6.60 | t (triplet) | ²JH-F ≈ 73 | The proton is coupled to two equivalent fluorine atoms. This large geminal coupling and significant downfield shift are characteristic of difluoromethoxy groups.[3] |

| H₃, H₅, H₆ (Aromatic) | 7.10 - 7.45 | m (multiplet) | Various H-H & H-F | These three aromatic protons will exhibit complex splitting due to ortho and meta H-H couplings, as well as coupling to the fluorine atom at C2. Detailed 2D NMR would be required for unambiguous assignment. |

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display eight distinct carbon signals. Carbons bonded to fluorine will appear as doublets or triplets with characteristic C-F coupling constants.

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Rationale |

| C₇ (-CH₂Br) | ~ 32 | t (triplet) | Benzylic carbon, shifted downfield by bromine. |

| C₈ (-OCHF₂) | ~ 114 | t (triplet, ¹JC-F ≈ 257 Hz) | Highly characteristic triplet with a large one-bond C-F coupling constant.[3] |

| Aromatic C | 110 - 160 | 6 signals (some as doublets) | The chemical shifts are influenced by the electronic effects of all substituents. C1, C2, and C4 (ipso-carbons) will show distinct shifts, and C2 will have a large ¹JC-F. Other aromatic carbons will show smaller 2- and 3-bond C-F couplings.[4] |

Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)

The ¹⁹F NMR spectrum is crucial for confirming the fluorine-containing moieties, which are expected to be well-resolved.

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | Ar-F (on C2) | -110 to -125 | m (multiplet) | - | The aromatic fluorine will be coupled to the ortho (H3) and meta (H6) protons. | | -OCHF ₂ | -80 to -95 | d (doublet) | ²JF-H ≈ 73 | The two equivalent fluorine atoms are coupled to the single geminal proton (H₈).[3] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key information on the molecular weight and structural integrity of the molecule through analysis of its fragmentation pattern.

Experimental Protocol: GC-MS

A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended for its ability to separate the analyte from potential impurities before analysis.

-

Sample Preparation: Dissolve a small amount of the analyte in a volatile solvent (e.g., ethyl acetate or dichloromethane).

-

Inlet System: Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms).

-

Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV to ensure reproducible fragmentation.[5]

-

Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum will be characterized by a visible molecular ion peak with a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br:⁸¹Br ≈ 1:1).

Figure 3: Predicted primary fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

| m/z (for ⁷⁹Br) | Proposed Fragment | Interpretation |

| 254 / 256 | [C₈H₆BrF₃O]⁺˙ | Molecular Ion (M⁺˙) . The M+2 peak at m/z 256 will have nearly the same intensity as the M⁺˙ peak, which is a definitive indicator of a single bromine atom. |

| 175 | [C₈H₆F₃O]⁺ | [M - Br]⁺ . This is predicted to be a very prominent, if not the base peak. The loss of the bromine radical results in a highly stable, resonance-delocalized benzylic carbocation.[6][7] |

| 203 / 205 | [C₇H₅BrF]⁺ | [M - •CHF₂]⁺ . Cleavage of the ether bond with the loss of the difluoromethyl radical is a plausible pathway. |

| 109 | [C₇H₆F]⁺ | Fluorotropylium ion . A common fragment for fluorobenzyl derivatives, often seen in high abundance.[8] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring the IR spectrum of solid or liquid samples with minimal preparation.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Predicted IR Absorption Bands

The IR spectrum will be a composite of absorptions from the aromatic ring, the benzylic group, and the fluoroether substituents.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch[9] |

| 2980 - 2870 | Medium-Weak | Aliphatic C-H Stretch (-CH₂-)[10] |

| 1610, 1505 | Strong-Medium | Aromatic C=C Ring Stretch[9] |

| ~1240 | Strong | Aryl-O Asymmetric Stretch (Ether)[11] |

| 1150 - 1000 | Strong | C-F Stretch (from Ar-F and -OCHF₂)[11] |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane ("oop") Bending[9] |

| 690 - 550 | Medium | C-Br Stretch[9] |

Conclusion

The structural elucidation of this compound is definitively achieved through a coordinated application of NMR, MS, and IR spectroscopy. The ¹H and ¹⁹F NMR spectra provide characteristic signals (a singlet at ~4.55 ppm for -CH₂Br, a triplet at ~6.60 ppm for -OCHF₂, and a doublet at ~-88 ppm for -OCHF ₂) that serve as unique fingerprints. Mass spectrometry confirms the molecular weight and the presence of bromine through the distinctive M⁺˙/[M+2]⁺˙ isotopic pattern, with a dominant fragmentation corresponding to the loss of the bromine radical to form a stable benzylic cation (m/z 175). Finally, IR spectroscopy validates the presence of key functional groups, including the strong C-O and C-F stretching vibrations. This guide provides a robust framework for the analytical characterization of this important chemical intermediate.

References

[12] The Royal Society of Chemistry (2018). Supporting Information. [13] SpectraBase. 1-Bromo-4-(difluoromethoxy)benzene. [3] The Royal Society of Chemistry (2015). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation". [14] The Royal Society of Chemistry. Supporting Information for "Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids". [6] Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [15] The Royal Society of Chemistry. Supporting Information for "A general synthesis of internal alkynes by a room-temperature, O2-promoted Sonogashira-type coupling reaction of arylhydrazines and terminal alkynes". [16] ChemicalBook. 1-Bromo-2,4-difluorobenzene(348-57-2) 1H NMR spectrum. [17] Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [9] MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [10] OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [1] ChemScene. 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene. [8] NIST WebBook. Benzene, 1-(bromomethyl)-4-fluoro-. [2] ChemScene. 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene. [5] BenchChem. Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. [4] BenchChem. Interpreting the 13C NMR Spectrum of 1-Bromo-2,4-dichlorobenzene: A Comparative Guide. [7] Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [11] BenchChem. An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzene, 1-(bromomethyl)-4-fluoro- [webbook.nist.gov]

- 9. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. 1-Bromo-2,4-difluorobenzene(348-57-2) 1H NMR spectrum [chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthetic Utility of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene is a highly functionalized aromatic compound of significant interest in modern medicinal chemistry and materials science. Its synthetic versatility is dominated by the presence of a reactive benzylic bromide, which serves as a potent electrophilic site for a wide array of nucleophilic substitution reactions. The concurrent substitution of the benzene ring with a fluorine atom and a difluoromethoxy group imparts unique electronic properties and offers strategic advantages in drug design, including enhanced metabolic stability and modulated lipophilicity.[1][2][3] This guide provides an in-depth analysis of the compound's reactivity, focusing on its primary role as a key building block for constructing complex molecular architectures. We will explore the causality behind its reactivity, present detailed protocols for its key transformations, and discuss the electronic influence of its unique substitution pattern.

Molecular Profile and Strategic Importance

Physicochemical Properties

The compound, with CAS Number 1017779-33-7, is a cornerstone intermediate for introducing a fluorinated benzyl moiety into target molecules.[4] Its structure combines the high reactivity of a benzyl bromide with the modulating effects of fluorine and a difluoromethoxy group.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃O | ChemScene[5] |

| Molecular Weight | 259.03 g/mol | Derived |

| Appearance | Typically a liquid | General Knowledge |

| Primary Reactive Center | Benzylic Bromide (-CH₂Br) | BenchChem[6] |

| Key Moieties | Difluoromethoxy, Fluoro, Benzyl Bromide | N/A |

Significance in Medicinal Chemistry

The strategic incorporation of fluorine-containing groups is a central theme in contemporary drug discovery.[1] The difluoromethoxy (-OCHF₂) group, in particular, is a valuable bioisostere for methoxy or hydroxyl groups.[3] It can enhance metabolic stability by blocking common metabolic pathways like O-demethylation, and its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can optimize a drug candidate's pharmacokinetic profile.[3][7] The additional fluorine atom on the ring further modulates the electronic environment, influencing the molecule's overall properties.

A Deep Dive into Chemical Reactivity

The reactivity of this compound is fundamentally dictated by the interplay between its highly reactive benzylic bromide and the electronic effects of the substituents on the aromatic ring.

The Benzylic Bromide: The Epicenter of Reactivity

The bromomethyl group is the most reactive site on the molecule. The C-Br bond is polarized, making the benzylic carbon highly electrophilic. Furthermore, the adjacent benzene ring provides stabilization to the transition state of nucleophilic substitution reactions, whether they proceed through an Sₙ1 or Sₙ2 mechanism. This makes the compound an excellent substrate for introducing the 2-fluoro-4-(difluoromethoxy)benzyl moiety.[6]

Caption: Dominant reaction pathways for the title compound.

Electronic Landscape of the Aromatic Ring

The substituents on the benzene ring profoundly influence its electronic properties and, consequently, its reactivity in secondary transformations like Electrophilic Aromatic Substitution (EAS).

-

Fluorine (at C2): Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[8] The inductive effect typically dominates, deactivating the ring towards EAS.[8]

-

Difluoromethoxy Group (at C4): The two fluorine atoms on the methoxy group make it strongly electron-withdrawing (-I effect), which also deactivates the aromatic ring.[9]

-

Bromomethyl Group (at C1): This group is weakly deactivating towards EAS.

The cumulative effect of these three groups is a significantly electron-deficient aromatic ring, making electrophilic aromatic substitution challenging and requiring forcing conditions.

Caption: General experimental workflow for nucleophilic substitution.

Protocol: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of a benzyl ether using a phenolic nucleophile.

Objective: To synthesize 1-(phenoxymethyl)-4-(difluoromethoxy)-2-fluorobenzene.

Materials:

-

This compound

-

Phenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add phenol (1.0 eq) and anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution. Causality: K₂CO₃ is a non-nucleophilic base used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.

-

Stir the mixture at room temperature for 20 minutes.

-

Add a solution of this compound (1.05 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the desired ether.

Protocol: N-Alkylation

This protocol details the reaction with a secondary amine to form a tertiary amine.

Objective: To synthesize N-benzyl-N-methyl-2-fluoro-4-(difluoromethoxy)aniline.

Materials:

-

This compound

-

N-methylaniline

-

Potassium Carbonate (K₂CO₃) or a hindered base like Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN), anhydrous

Procedure:

-

In a round-bottom flask, dissolve N-methylaniline (1.2 eq) and DIPEA (2.0 eq) in anhydrous acetonitrile. Causality: DIPEA acts as a scavenger for the HBr generated during the reaction without competing as a nucleophile, driving the reaction to completion.

-

Add this compound (1.0 eq) to the solution.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates the consumption of the starting bromide.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and DIPEA, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography.

Representative Nucleophilic Substitution Reactions

The versatility of the benzylic bromide allows for the formation of a wide range of chemical bonds.

| Nucleophile Class | Example Nucleophile | Base (if needed) | Product Functional Group |

| O-Nucleophiles | Alcohols (ROH), Phenols (ArOH) | K₂CO₃, NaH | Ether (R-O-R') |

| N-Nucleophiles | Amines (R₂NH), Azide (N₃⁻) | K₂CO₃, DIPEA | Tertiary Amine, Azide |

| S-Nucleophiles | Thiols (RSH), Thiophenols (ArSH) | Cs₂CO₃, K₂CO₃ | Thioether (R-S-R') |

| C-Nucleophiles | Sodium Cyanide (NaCN) | N/A | Nitrile (R-CN) |

Safety and Handling

As a reactive benzyl bromide, this compound requires careful handling.

-

Hazards: Benzyl bromides are typically lachrymators (tear-inducing) and skin/respiratory irritants. The compound should be handled in a well-ventilated fume hood at all times. [10][11]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [12]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, amines, and alcohols. [10]An inert atmosphere is recommended for long-term storage to prevent hydrolysis.

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its reactivity is overwhelmingly dominated by the benzylic bromide, which readily undergoes nucleophilic substitution with a wide variety of nucleophiles to form C-O, C-N, C-S, and C-C bonds. While the heavily substituted and electron-deficient aromatic ring is largely inert to further electrophilic substitution, the unique combination of the fluoro and difluoromethoxy groups makes this reagent a valuable building block for introducing fluorinated moieties in the development of novel pharmaceuticals and advanced materials.

References

- Vertex AI Search. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)

- BenchChem. (n.d.). 1-Bromo-4-(difluoromethyl)-2-fluorobenzene. Retrieved January 15, 2026.

- Thermo Fisher Scientific. (2025).

- BenchChem. (n.d.). 1-Bromo-4-[difluoro(methoxy)methyl]benzene|C8H7BrF2O. Retrieved January 15, 2026.

- Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved January 15, 2026.

- Sigma-Aldrich. (2025).

- BenchChem. (n.d.). Potential Applications of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Medicinal Chemistry: A Technical Guide. Retrieved January 15, 2026.

- Fisher Scientific. (2025).

- Thermo Fisher Scientific. (2025).

- NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved January 15, 2026.

- Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved January 15, 2026.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 15, 2026.

- BenchChem. (n.d.). Application Note: GC-MS Analysis of Nucleophilic Substitution Products of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Retrieved January 15, 2026.

- BenchChem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved January 15, 2026.

- NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved January 15, 2026.

- BLDpharm. (n.d.). This compound. Retrieved January 15, 2026.

- PubChem. (n.d.). 4-(Bromomethyl)-1,2-difluorobenzene. Retrieved January 15, 2026.

- Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved January 15, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1017779-33-7|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. innospk.com [innospk.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Stability and Storage of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical insights to ensure the long-term integrity of this critical reagent.

Introduction: Chemical Profile and Significance

This compound (CAS No. 1017779-33-7) is a fluorinated aromatic building block of increasing importance in medicinal chemistry and organic synthesis.[1] Its utility stems from the unique combination of a reactive bromomethyl group, a metabolically stable difluoromethoxy group, and a fluoro-substituted benzene ring. The difluoromethoxy moiety, in particular, is a valuable bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, lipophilicity, and membrane permeability in drug candidates.[2][3][4]

The inherent reactivity of the benzyl bromide moiety, essential for its synthetic applications, also presents significant challenges regarding the compound's stability and storage. Understanding these liabilities is paramount to preventing degradation and ensuring reproducible experimental outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1017779-33-7 | [1] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| Appearance | Likely a colorless to light yellow liquid | Inferred from related compounds |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Core Stability Profile: Understanding the Key Functional Groups

The stability of this compound is dictated by the interplay of its three key functional groups: the bromomethyl group, the difluoromethoxy group, and the fluorinated aromatic ring.

The Benzyl Bromide Moiety: The Primary Source of Instability

The bromomethyl group is the most reactive site on the molecule and, consequently, the primary driver of its degradation. Benzyl bromides are potent lachrymators and are susceptible to nucleophilic attack.[5] This reactivity is the basis for their utility in introducing the substituted benzyl group onto other molecules, but it also makes them prone to degradation by common laboratory nucleophiles.

Key factors influencing the stability of the benzyl bromide group include:

-

Moisture (Hydrolysis): Water is a significant threat, leading to hydrolysis of the bromomethyl group to form the corresponding benzyl alcohol. This reaction is often accelerated by heat and can be catalyzed by acidic or basic conditions. The presence of water can also lead to the formation of hydrobromic acid (HBr) as a byproduct, which can further catalyze degradation.[6]

-

Nucleophiles: The compound will react with a wide range of nucleophiles, including alcohols, amines, and bases.[7] This necessitates careful selection of solvents and reaction conditions to avoid unwanted side reactions and degradation of the starting material.

-

Light: Benzyl halides can be sensitive to light, which may promote radical-mediated degradation pathways.[8]

The Difluoromethoxy Group: A Pillar of Stability

The difluoromethoxy (-OCHF₂) group is known for its high metabolic and chemical stability.[2][9] The strong carbon-fluorine bonds are resistant to cleavage under both acidic and basic conditions. This stability is a key reason for its incorporation into pharmaceutical candidates.[10] The electron-withdrawing nature of the difluoromethoxy group also influences the reactivity of the aromatic ring.[11]

The Fluorinated Aromatic Ring

The fluorine atom on the benzene ring is generally stable and not prone to displacement under typical storage and handling conditions. The primary influence of the ring fluorine is on the electronic properties of the molecule, which can modulate the reactivity of the bromomethyl group.

Potential Degradation Pathways

The primary degradation pathway for this compound is nucleophilic substitution at the benzylic carbon.

Hydrolysis

In the presence of water, the compound will undergo hydrolysis to form 4-(difluoromethoxy)-2-fluorobenzyl alcohol and hydrobromic acid.

Caption: Primary hydrolysis degradation pathway.

Solvolysis with Alcohols

If stored in or contaminated with alcohol solvents (e.g., methanol, ethanol), a similar solvolysis reaction will occur, leading to the formation of the corresponding benzyl ether.

Reaction with Bases

Strong bases can promote elimination reactions or act as nucleophiles, leading to degradation.[7] It is crucial to avoid storage with basic substances.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are essential.

Storage Conditions

Table 2: Recommended Storage Parameters

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential degradation reactions.[1] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen.[12][13] |

| Container | Tightly sealed, amber glass vial or bottle | Protects from moisture and light.[7][14] Glass is inert. |

| Location | Cool, dry, well-ventilated area | Minimizes exposure to environmental fluctuations. |

| Incompatible Materials | Strong bases, amines, alcohols, oxidizing agents, metals | Prevents violent reactions and degradation.[7] |

Handling Procedures

Due to the lachrymatory and corrosive nature of benzyl bromides, strict safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7] Work should be conducted in a certified chemical fume hood.[5]

-

Dispensing: Use a syringe or cannula under an inert atmosphere to transfer the liquid. Avoid opening the container directly to the atmosphere.

-

Cleaning Spills: Neutralize small spills with an appropriate agent and absorb with an inert material like sand or vermiculite before disposal.[14]

Caption: Safe handling workflow for the compound.

Analytical Methods for Stability Assessment

To monitor the purity and degradation of this compound over time, the following analytical techniques are recommended:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating the parent compound from volatile degradation products like the corresponding benzyl alcohol or ether.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, often coupled with a UV detector. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase would be a suitable starting point for method development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to confirm the structure and identify impurities. The appearance of a new singlet in the ¹H NMR spectrum around 4.5-4.8 ppm could indicate the formation of the benzyl alcohol, while the disappearance of the bromomethyl singlet around 4.4-4.6 ppm would signal degradation.

Conclusion

This compound is a valuable but sensitive reagent. Its stability is primarily compromised by its susceptibility to nucleophilic attack, particularly by water. By adhering to stringent storage and handling protocols—specifically, maintaining a cold, dry, and inert environment—researchers can ensure the compound's integrity and the reliability of their synthetic work. Regular analytical assessment is recommended for long-term storage to verify purity.

References

- Benzyl-Bromide - Safety Data Sheet. (2013-03-19).

- Benzyl bromide. Santa Cruz Biotechnology.

- Benzyl Bromide. Common Organic Chemistry.

- Benzyl bromide - SAFETY DATA SHEET.

- BENZYL BROMIDE HAZARD SUMMARY. NJ.gov.

- Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications.

- The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.

- (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. (2024-05-15).

- This compound. BLDpharm.

- 4 - SAFETY DATA SHEET.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. ResearchGate.

- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-10-08).

- Degradation and stability issues of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in solution. Benchchem.

Sources

- 1. 1017779-33-7|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl Bromide [commonorganicchemistry.com]

- 6. westliberty.edu [westliberty.edu]

- 7. nj.gov [nj.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. innospk.com [innospk.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. datasheets.scbt.com [datasheets.scbt.com]

1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene safety and handling

An In-Depth Technical Guide to the Safe Handling of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene

Introduction

This compound (CAS No. 1017779-33-7) is a fluorinated and brominated aromatic compound increasingly utilized as a key building block in organic synthesis.[1][2] Its structural motifs—a reactive benzyl bromide handle and electron-withdrawing fluoro- and difluoromethoxy groups—make it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[1] However, the same features that impart its synthetic utility also necessitate a rigorous and well-understood safety protocol. The toxicological properties of this specific compound have not been fully investigated, a common reality for many research chemicals.[3][4] Therefore, a conservative approach to handling, grounded in an understanding of analogous structures, is paramount.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound. It moves beyond a simple recitation of rules to explain the causality behind safety protocols, ensuring a culture of intrinsic safety in the laboratory.

Hazard Identification and Risk Assessment

The primary risk associated with this compound and structurally related benzyl halides is severe corrosivity.[5][6][7] These compounds are known to cause severe skin burns and eye damage.[3][8] Many are also lachrymators, substances that cause tearing and intense irritation to the eyes and respiratory tract upon exposure.[9][10] A thorough risk assessment must precede any laboratory work.

Physicochemical and Safety Data

The following table summarizes key data for this compound. This information is critical for designing safe experimental and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 1017779-33-7 | [2] |

| Molecular Formula | C₈H₆BrF₃O | [2] |

| Molecular Weight | 255.03 g/mol | [2] |

| Appearance | Likely a liquid (based on related compounds) | [1] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [2][11] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, alcohols, amines, metals, strong reducing agents. | [3][7][9] |

GHS Hazard Classification (Anticipated)

While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, the classification can be reliably inferred from closely related and analogous compounds such as other fluorinated benzyl bromides.

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H314: Causes severe skin burns and eye damage.[3][5][7][8] H335: May cause respiratory irritation.[12] H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled.[7] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential. The Hierarchy of Controls is a foundational principle in chemical safety, prioritizing the most effective measures. For a research chemical like this, elimination and substitution are often not feasible, placing emphasis on robust engineering controls and stringent PPE protocols.

Caption: Hierarchy of Controls for handling hazardous research chemicals.

-

Engineering Controls: All handling of this compound must be performed inside a certified chemical fume hood.[10][13] This is non-negotiable. The fume hood contains vapors and provides the primary barrier between the researcher and the chemical, mitigating the risk of inhaling corrosive and lachrymatory fumes.[9][10] An eyewash station and safety shower must be immediately accessible.[6]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully.

-

Eye and Face Protection: Due to the severe corrosive hazard, standard safety glasses are insufficient. Chemical splash goggles in combination with a full-face shield are required.[3][4][10] This combination protects the eyes from splashes and the face from contact with the corrosive liquid.

-

Skin Protection: A flame-resistant lab coat, fully buttoned, is mandatory. Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[10] It is critical to consult the glove manufacturer's compatibility chart and to double-glove when handling larger quantities. Never wear the same gloves outside the fume hood.

-

Hand Hygiene: Wash hands thoroughly with soap and water immediately after handling the material and removing gloves.[3][9]

-

Standard Operating Procedures for Handling and Storage

Adherence to validated protocols is crucial for ensuring safety and experimental reproducibility.

Storage Protocol

-

Receiving: Upon receipt, inspect the container for any signs of damage or leakage.

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

-

Segregation: Store the container in a designated, locked, and ventilated corrosives cabinet.[3][7][9]

-

Environment: The storage area must be cool, dry, and away from direct sunlight and heat sources.[3] The recommended storage condition is refrigerated (2-8°C) under an inert atmosphere.[2]

-

Incompatibilities: Ensure storage is segregated from incompatible materials, particularly bases, strong oxidizing agents, and metals.[3][7][10]

Experimental Handling Protocol (Weighing and Dispensing)

-

Preparation: Before starting, ensure the fume hood is operational and the work area is de-cluttered. Post a sign indicating that a hazardous chemical is in use. Assemble all necessary equipment (glassware, syringes, spatulas, waste containers).

-

Don PPE: Put on all required PPE (lab coat, goggles, face shield, double gloves).

-

Inert Atmosphere: If the reaction is moisture-sensitive, prepare a sealed system under an inert gas (e.g., Nitrogen or Argon) within the fume hood.

-

Equilibration: Remove the chemical container from cold storage and allow it to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture, which could react with the compound.

-

Dispensing: Conduct all transfers over a spill tray within the fume hood. Use a clean, dry syringe or cannula for liquid transfers.

-

Decontamination: After dispensing, securely cap the main container. Decontaminate any surfaces, spatulas, or syringe needles that came into contact with the chemical using an appropriate solvent (e.g., isopropanol) and collect the rinsate as halogenated organic waste.

-

Post-Handling: Remove gloves using the proper technique and dispose of them in the designated solid waste container. Wash hands thoroughly.

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be trained on these procedures.[14]

Caption: Emergency response decision flowchart for chemical incidents.

Chemical Spill

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Using the appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.[10][13]

-

Carefully collect the absorbed material and contaminated items into a clearly labeled, sealed container for hazardous waste disposal.[10]

-

Decontaminate the area with a suitable solvent.

-

-

Major Spill (outside a fume hood or large volume):

-

Immediately alert everyone in the lab and evacuate the area.[13]

-

If safe to do so, close the doors to the affected area to contain vapors.

-

Activate the fire alarm to initiate a building-wide evacuation.

-

Call your institution's emergency response number and/or Environmental Health & Safety (EHS) department.[13]

-

Do not attempt to clean up a major spill unless you are specifically trained to do so.

-

Personnel Exposure

The guiding principle is to remove the individual from the source of exposure and decontaminate immediately.

-

Skin Contact: Immediately remove all contaminated clothing while simultaneously flushing the affected area with copious amounts of lukewarm water for at least 15 minutes in a safety shower.[3][6][7] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[3][6] If breathing is difficult, have a trained person administer oxygen. Seek immediate medical attention.

-

Ingestion: DO NOT induce vomiting. [3][7] The corrosive nature of the chemical means that vomiting can cause further damage to the esophagus.[4] Rinse the mouth with water and seek immediate medical attention.

Waste Management and Disposal

Improper disposal of hazardous chemicals poses a significant threat to environmental and public health.

-

Waste Segregation: All waste containing this compound, including contaminated solids (gloves, paper towels, absorbent material) and liquid rinsates, must be collected in a dedicated "Halogenated Organic Waste" container.[15] Do not mix with non-halogenated waste streams.

-

Container Management: The waste container must be made of a compatible material, kept closed when not in use, and stored in a secondary containment bin within a fume hood or designated satellite accumulation area.[10][16]

-

Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical names of all constituents, and the associated hazards (Corrosive, Toxic).[16]

-

Disposal: Arrange for pickup and disposal through your institution's EHS department. Disposal must be handled by a licensed hazardous waste facility, typically via high-temperature incineration.

Conclusion

This compound is a potent synthetic tool whose utility is matched by its significant hazards. Its corrosive nature demands the utmost respect and adherence to stringent safety protocols. By integrating a deep understanding of its risks with robust engineering controls, appropriate PPE, and validated handling procedures, researchers can safely harness its reactivity to advance the frontiers of science and drug discovery. Safety is not a checklist; it is a continuous, knowledge-based practice.

References

- Vertex AI Search. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)

- BenchChem. (2025). Proper Disposal of (2S)-3-(bromomethyl)but-3-en-2-ol: A Guide for Laboratory Professionals. Retrieved January 15, 2026.

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

-

Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-2,4-difluorobenzene. Retrieved January 15, 2026, from [Link]

- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Retrieved January 15, 2026.

-

S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. Retrieved January 15, 2026, from [Link]

-

Chemtalk. (2008). Bromine water - disposal. Retrieved January 15, 2026, from [Link]

- U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). Retrieved January 15, 2026.

-

PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved January 15, 2026, from [Link]

-

SafeCare BC. (2025). Emergency procedures for hazardous substances | WEBINAR. YouTube. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 4-(Bromomethyl)-1,2-difluorobenzene. Retrieved January 15, 2026, from [Link]

-

UC Berkeley Office of Environment, Health & Safety. (n.d.). Radiation Emergency Procedures. Retrieved January 15, 2026, from [Link]

-

MDPI. (n.d.). Ultraviolet Absorption Spectra of Benzene and Chlorobenzene in Water-Ice Solutions. Retrieved January 15, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 1017779-33-7|this compound|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-(Bromomethyl)-2,4-difluorobenzene | C7H5BrF2 | CID 90297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. chemscene.com [chemscene.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chemtalk.com.au [chemtalk.com.au]

- 16. LCSS: BROMINE [web.stanford.edu]

Solubility of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene in Organic Solvents